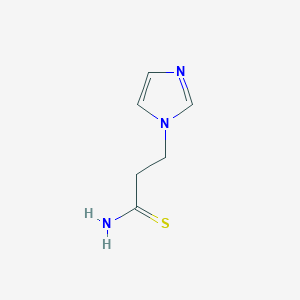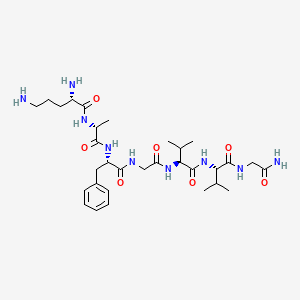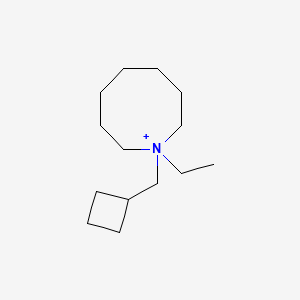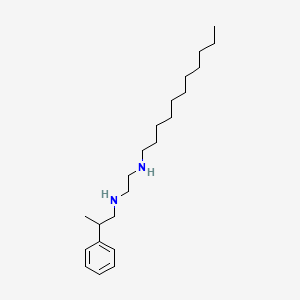
1H-Imidazole-1-propanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-1-propanethioamide is a heterocyclic compound that features an imidazole ring fused with a propanethioamide group Imidazoles are known for their versatility and are integral to many biological and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-propanethioamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazole derivatives with propanethioamide in the presence of catalysts. The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-1-propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Applications De Recherche Scientifique
1H-Imidazole-1-propanethioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-1-propanethioamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing various biochemical pathways. The thioamide group may also play a role in modulating the compound’s activity by interacting with thiol-containing proteins or enzymes.
Comparaison Avec Des Composés Similaires
- 1H-Imidazole-1-ethanethioamide
- 1H-Imidazole-1-butanethioamide
- 1H-Imidazole-1-pentanethioamide
Comparison: 1H-Imidazole-1-propanethioamide is unique due to its specific propanethioamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the length of the alkyl chain in the thioamide group can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
648427-44-5 |
|---|---|
Formule moléculaire |
C6H9N3S |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
3-imidazol-1-ylpropanethioamide |
InChI |
InChI=1S/C6H9N3S/c7-6(10)1-3-9-4-2-8-5-9/h2,4-5H,1,3H2,(H2,7,10) |
Clé InChI |
PRGRHTRFIDBWOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CCC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({2-[(1s)-1-Aminoethyl]-1,3-Oxazol-4-Yl}carbonyl)-L-Prolyl-L-Tryptophan](/img/structure/B12594999.png)
![(2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B12595011.png)

![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfonyl]phenyl}benzamide](/img/structure/B12595016.png)
![Acetamide,2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12595024.png)

![Propanedioic acid, [(1R)-1-(4-fluorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B12595034.png)

![4-[(11-Hydroxyundecyl)oxy]benzene-1-sulfonic acid](/img/structure/B12595041.png)

![[2-(Propan-2-yl)cyclobut-1-en-1-yl]benzene](/img/structure/B12595061.png)
![Oxazole, 2-[(decylsulfonyl)methyl]-4,5-dihydro-](/img/structure/B12595066.png)

![Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester](/img/structure/B12595078.png)
